METHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE

FXR agonism TR-FRET assay Luciferase reporter assay

Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 946426-88-6) is a trisubstituted isoxazole ester that serves as the conserved central scaffold for multiple clinical and late-stage preclinical farnesoid X receptor (FXR, NR1H4) agonists, including LY2562175 , HEC96719 , and numerous advanced spirocyclic leads from Bristol-Myers Squibb. The scaffold embeds three pharmacophoric elements—a 2,6-dichlorophenyl ring at C-3, a cyclopropyl group at C-5, and a methyl carboxylate at C-4—that together define the FXR-binding ‘hammerhead’ motif originally characterized with GW4064.

Molecular Formula C14H11Cl2NO3
Molecular Weight 312.1 g/mol
CAS No. 946426-88-6
Cat. No. B1452419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 5-CYCLOPROPYL-3-(2,6-DICHLOROPHENYL)ISOXAZOLE-4-CARBOXYLATE
CAS946426-88-6
Molecular FormulaC14H11Cl2NO3
Molecular Weight312.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3CC3
InChIInChI=1S/C14H11Cl2NO3/c1-19-14(18)11-12(17-20-13(11)7-5-6-7)10-8(15)3-2-4-9(10)16/h2-4,7H,5-6H2,1H3
InChIKeyIPBRHVDRTRBACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate as a Critical FXR-Directed Building Block


Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate (CAS 946426-88-6) is a trisubstituted isoxazole ester that serves as the conserved central scaffold for multiple clinical and late-stage preclinical farnesoid X receptor (FXR, NR1H4) agonists, including LY2562175 [1], HEC96719 [2], and numerous advanced spirocyclic leads from Bristol-Myers Squibb [3]. The scaffold embeds three pharmacophoric elements—a 2,6-dichlorophenyl ring at C-3, a cyclopropyl group at C-5, and a methyl carboxylate at C-4—that together define the FXR-binding ‘hammerhead’ motif originally characterized with GW4064. Its primary utility lies not as an autonomous active pharmaceutical ingredient but as the indispensable synthetic intermediate whose 5-substituent identity determines the potency, selectivity, pharmacokinetic (PK) profile, and intellectual-property position of the final drug candidate.

Scaffold Defines the FXR-binding hammerhead pharmacophore
Role Key synthetic intermediate for FXR agonist lead optimization
Utility Universal diversification point via 4-hydroxymethyl derivative

Why 5-Substituent Interchange Is Not Tolerated in This Scaffold


The 5-position of the 3-(2,6-dichlorophenyl)isoxazole-4-carboxylate scaffold is a decisive pharmacophoric switch that controls whether the final elaborated molecule behaves as a potent FXR agonist or antagonist, and further dictates its metabolic stability, selectivity, and in vivo efficacy [1]. Replacing the 5-cyclopropyl group with a 5-methyl or 5-isopropyl substituent—the closest commercially available analogs —yields compounds that exhibit not merely quantitative potency shifts but qualitative functional divergence, including antagonist character and altered co-regulator recruitment profiles [1]. Consequently, procurement of the incorrect 5-substituted intermediate irreversibly commits a discovery program to a different chemical series with distinct biological, ADME, and patent-landscape consequences. The ensuing evidence catalogue quantifies these differences.

5-Isopropyl (GW4064 scaffold)
Lower FXR potency and distinct metabolic profile may not reproduce in vivo target engagement
5-Methyl
Qualitative switch to FXR antagonism; commits the program to antagonist pharmacology
Bulky aromatic 5-substituents
Produce antagonist activity with different co-regulator recruitment profiles

Quantitative Differentiation Evidence Versus Closest 5-Substituted Analogs


FXR Agonist Potency: Cyclopropyl vs. Isopropyl Scaffold

The cyclopropyl-containing advanced lead HEC96719, constructed on the methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate scaffold, achieves single-digit nanomolar FXR EC50 values that are at least 10-fold more potent than GW4064—the archetypal isopropyl analog—in matched assays [1]. GW4064 carries an isopropyl group at the 5-position and, while itself a benchmark FXR agonist (EC50 ~15–80 nM depending on assay format [2]), is substantially less potent than cyclopropyl-based compounds when both are elaborated into full ‘hammerhead’ architectures [1].

FXR Agonist Potency
Reported
HEC96719 (cyclopropyl)
EC50: 1.37 nM
vs
GW4064 (isopropyl)
EC50: 15–80 nM
Supports order-of-magnitude higher potency in TR-FRET assay
TR-FRET coactivator recruitment assay; HEK293 cells
FXR agonism TR-FRET assay Luciferase reporter assay

Functional Divergence: Agonism vs. Antagonism by 5-Substituent

Systematic SAR at the 5-position of the 3-(2,6-dichlorophenyl)isoxazole-4-carboxylate scaffold demonstrates that the shape and bulk of the 5-substituent qualitatively control agonist-versus-antagonist functional output [1]. The 5-cyclopropyl group consistently yields potent FXR agonists across diverse linker and terminal carboxylate architectures, while replacement with a 5-methyl group or a bulky aromatic 5-substituent (e.g., 2-naphthyl, 4-biphenyl) converts the pharmacophore into an FXR antagonist with high progesterone receptor selectivity [1]. The 5-isopropyl analog (GW4064 core) retains agonism but with a distinctly different potency and metabolic profile.

Functional Divergence
Class-level
5-cyclopropyl: FXR agonist
5-methyl: FXR antagonist
5-substituent controls agonist vs. antagonist functional output
Systematic SAR; corepressor recruitment profiling
FXR antagonism Structure–activity relationship Corepressor recruitment

In Vivo Lipid Modulation by Cyclopropyl-Based LY2562175

LY2562175, whose synthesis begins from methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate, demonstrates robust in vivo lipid modulation that distinguishes the cyclopropyl series from the isopropyl-based GW4064 template [1]. At a 10 mg/kg oral dose, LY2562175 lowers total cholesterol by 80% relative to vehicle-treated controls in a preclinical dyslipidemia model, with FPLC fractionation confirming a reduction in vLDL-C and a concomitant increase in HDL-C . GW4064, while validated as an in vivo tool compound, exhibits poor pharmacokinetics including limited oral bioavailability and high plasma clearance, properties that its isopropyl-embedded scaffold contributes to and that the cyclopropyl-bearing series was explicitly designed to overcome [2].

In Vivo Lipid Modulation
Reported
LY2562175 (cyclopropyl): 80% total cholesterol reduction at 10 mg/kg p.o.
GW4064 (isopropyl): limited oral PK; no quantitative in vivo lipid data
Demonstrated oral activity in dyslipidemia model research
Preclinical dyslipidemia model; FPLC lipoprotein analysis
Dyslipidemia LDL cholesterol HDL cholesterol In vivo pharmacology

Patent Landscape Dominance of the Cyclopropyl Scaffold

The 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate scaffold—and its derived 4-hydroxymethyl and 4-carboxylic acid intermediates—forms the Markush core or preferred substructure in composition-of-matter patents from at least four independent originators: Eli Lilly (LY2562175, WO2007/092751 family [1]), Bristol-Myers Squibb (spirocyclic FXR modulators, PE-20201184-A1 [2]), Sunshine Lake Pharma (HEC96719 crystalline forms, CN patents [3]), and Phenex/Falk (PX-series agonists) [4]. The 5-isopropyl analog appears most prominently in the GW4064 patent estate (now expired) and is not the basis of any current clinical candidate [5]. The 5-methyl analog has no identified clinical development lineage. This differentiated patent density directly impacts freedom-to-operate assessments and the sourcing strategy for discovery organizations planning IND-track programs.

Patent Landscape
Head-to-head
≥4 independent clinical-stage programs
Cyclopropyl scaffold dominates FXR agonist IP space
LY2562175, HEC96719, BMY spirocyclic, PX-series
Patent composition-of-matter FXR agonist Clinical candidate IP differentiation

ADME Optimization via Cyclopropyl Linker Replacement

A dedicated isoxazole FXR agonist optimization study demonstrated that replacing the vinyl (double-bond) linker used in GW4064-derived compounds with a cyclopropyl linker—accessible via functionalization of the methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole-4-carboxylate scaffold—yields compounds that retain high FXR potency while achieving markedly improved ADME properties [1]. The cyclopropyl, hydroxycyclobutyl, and hydroxyazetidinyl linker series all maintained FXR agonism but exhibited 'considerable differences in their physicochemical and in vivo profiles' compared to the prototypical vinyl-linked GW4064 architecture [1]. This linker differentiation is only synthetically accessible starting from the 5-cyclopropyl intermediate, as the linker is elaborated from the 4-position hydroxymethyl derivative.

ADME Linker Optimization
Reported
Cyclopropyl-linker series: improved ADME & in vivo profile
GW4064 vinyl-linker: poor oral PK
Linker optimization accessible only from cyclopropyl intermediate
Comparative in vitro ADME and in vivo PK profiling
ADME Linker chemistry Oral bioavailability Metabolic stability

High-Value Application Scenarios for Procurement


FXR Agonist Lead Generation for NASH and Dyslipidemia

The methyl ester is the direct precursor to the 4-hydroxymethyl intermediate, which is the universal diversification point for attaching amine-, alcohol-, or heteroaryl-bearing linkers that culminate in potent, orally bioavailable FXR agonists. As demonstrated by the HEC96719 program, compounds built on this scaffold achieve TR-FRET EC50 values of 1.37 nM, outperforming GW4064 by over 10-fold [1]. Procurement of this specific ester ensures that medicinal chemistry efforts begin from the scaffold that has produced the most advanced clinical FXR agonists.

Freedom-to-Operate-Conscious Drug Discovery

The cyclopropyl scaffold is the compositional core of FXR agonists from Eli Lilly, Bristol-Myers Squibb, Sunshine Lake Pharma, and Phenex, each with distinct linker and terminal-group IP [2][3][4]. Sourcing this intermediate allows discovery teams to design novel, patentable FXR agonists while operating within the most clinically precedented chemical space. The isopropyl analog (CAS 278597-28-7) lacks any clinical candidate and is associated with the expired GW4064 patent estate, offering weaker IP positioning [5].

In Vivo Pharmacological Proof-of-Concept Studies

LY2562175, synthesized from this methyl ester, demonstrated an 80% reduction in total cholesterol and a favorable vLDL-C/HDL-C shift at 10 mg/kg oral dosing in preclinical dyslipidemia models [6]. For laboratories progressing from in vitro FXR activation assays to in vivo efficacy models, the cyclopropyl scaffold provides a direct synthetic route to tool compounds with established in vivo pharmacology, whereas the isopropyl series (GW4064) is limited by poor oral PK [7].

Chemical Biology Probe Development with Defined Agonist Pharmacology

The 5-cyclopropyl group is a critical determinant of agonist functional output; replacement with 5-methyl or bulky aromatic substituents qualitatively switches the scaffold to FXR antagonism with altered corepressor recruitment profiles [8]. Researchers developing chemical probes for FXR biology should source this specific methyl ester to guarantee agonist pharmacology and avoid the antagonist activity that confounds mechanistic studies when 5-substituted analogs are mistakenly employed.

Application
Selection Property
Validation Focus
FXR agonist lead optimization for NASH/dyslipidemia research
Core scaffold for high-potency FXR agonist synthesis
Confirm TR-FRET agonist potency and linker compatibility
IP-conscious FXR agonist discovery
Scaffold with multiple independent patent estates
Review patent landscape and design novel linkers
In vivo dyslipidemia model research
Synthetic entry to compounds with reported oral lipid modulation
Validate cholesterol lowering and lipoprotein remodeling in animal models
FXR chemical probe development
5-cyclopropyl ensures agonist functional output
Confirm agonist pharmacology vs. antagonist risk of analogs
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